molecular formula C12H17BrO B3240165 4-Bromo-2,3-dimethyl-1-(2-methylpropoxy)benzene CAS No. 1428234-68-7

4-Bromo-2,3-dimethyl-1-(2-methylpropoxy)benzene

Cat. No.: B3240165
CAS No.: 1428234-68-7
M. Wt: 257.17 g/mol
InChI Key: ZFWYFKYVRUVUFZ-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethyl-1-(2-methylpropoxy)benzene is an organic compound with the molecular formula C12H17BrO and a molecular weight of 257.17 g/mol . It is a brominated aromatic compound, characterized by the presence of a bromine atom, two methyl groups, and a 2-methylpropoxy group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Scientific Research Applications

4-Bromo-2,3-dimethyl-1-(2-methylpropoxy)benzene is utilized in several scientific research fields:

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram . It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . The MSDS for this compound can be found here.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-dimethyl-1-(2-methylpropoxy)benzene typically involves the bromination of 2,3-dimethyl-1-(2-methylpropoxy)benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls to optimize yield and purity. The use of automated systems for reagent addition and product isolation ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dimethyl-1-(2-methylpropoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dimethyl-1-(2-methylpropoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations through electrophilic or nucleophilic pathways. The bromine atom and the alkyl groups influence its reactivity and interaction with other molecules, facilitating the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,3-dimethyl-1-(2-methylpropoxy)benzene is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

1-bromo-2,3-dimethyl-4-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-8(2)7-14-12-6-5-11(13)9(3)10(12)4/h5-6,8H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWYFKYVRUVUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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